molecular formula C8H11NO3 B8036264 2-(4-Cyanooxan-4-yl)acetic acid

2-(4-Cyanooxan-4-yl)acetic acid

Cat. No.: B8036264
M. Wt: 169.18 g/mol
InChI Key: RPFNOTVPOGGITO-UHFFFAOYSA-N
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Description

2-(4-Cyanooxan-4-yl)acetic acid is an organic compound with a unique structure that includes a cyano group and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanooxan-4-yl)acetic acid typically involves the cyanoacetylation of oxan derivatives. One common method is the reaction of oxan-4-yl acetic acid with cyanoacetic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with a catalyst like p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyanooxan-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the oxan ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Substituted oxan derivatives with various functional groups.

Scientific Research Applications

2-(4-Cyanooxan-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyanooxan-4-yl)acetic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the oxan ring can provide structural stability and rigidity. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

    2-(4-Cyanophenyl)acetic acid: Similar structure but with a phenyl ring instead of an oxan ring.

    2-(4-Cyanobutyl)acetic acid: Similar structure but with a butyl chain instead of an oxan ring.

Uniqueness: 2-(4-Cyanooxan-4-yl)acetic acid is unique due to the presence of the oxan ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-cyanooxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-6-8(5-7(10)11)1-3-12-4-2-8/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFNOTVPOGGITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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